Methyl Caffeate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6,11-12H,1H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNYGKNIVPVPPX-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030290 | |
| Record name | Methyl caffeate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3843-74-1 | |
| Record name | Caffeic acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003843741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl caffeate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl Caffeate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAFFEIC ACID METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N79173B9HF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Isolation and Derivatization Methodologies for Methyl Caffeate
Extraction and Isolation Protocols from Plant Sources
The isolation of methyl caffeate from plants involves a series of extraction and chromatographic techniques tailored to the specific plant matrix. The following sections outline the protocols used for different plant sources.
Isolation from Prunus persica (L.) Batsch Flowers
This compound has been successfully isolated from the flowers of Prunus persica. mdpi.comnih.gov The process begins with a hot water extraction, followed by multi-step column chromatography to purify the compound.
The dried flowers (100.0 g) are first extracted twice with distilled water at 100 °C for 2 hours. The resulting solvent is then evaporated under vacuum at 45 °C to yield a hot water extract. This crude extract is then subjected to Diaion HP-20 column chromatography. Further purification is achieved through Sephadex LH-20 column chromatography, ultimately leading to the isolation of this compound. mdpi.com
Table 1: Isolation Protocol for this compound from Prunus persica Flowers
| Step | Method | Details |
| Extraction | Hot Water Extraction | Dried flowers (100.0 g) extracted twice with distilled water at 100 °C for 2 hours. |
| Concentration | Vacuum Evaporation | Solvent evaporated in vacuo at 45 °C. |
| Fractionation | Diaion HP-20 Column Chromatography | Mobile Phase: Acetone-H₂O gradient (40:60 to 60:40 v/v). |
| Purification | Sephadex LH-20 Column Chromatography | Mobile Phase: Acetone-H₂O gradient (0:100 to 40:60 v/v). |
Isolation from Solanum torvum Swartz. Fruit
The fruit of Solanum torvum is another natural source of this compound. nih.govresearchgate.net The isolation procedure involves a methanolic extraction followed by activity-guided fractionation.
The process starts with a methanolic extract of the fruits. This crude extract is then subjected to column chromatography over silica (B1680970) gel for fractionation. This bioactivity-guided approach allows for the targeted isolation of active compounds like this compound. nih.gov
Table 2: Isolation Protocol for this compound from Solanum torvum Fruit
| Step | Method | Details |
| Extraction | Methanolic Extraction | Fruits are extracted with methanol (B129727). |
| Fractionation | Column Chromatography | Performed on silica gel. |
Isolation from Lactuca aculeata Boiss. et Kotschy Callus Tissue
This compound has also been isolated from the callus tissue of Lactuca aculeata. The reported efficiency of this isolation was 0.14 mg per gram of dry weight. The process involved a methanolic extract of the dried callus tissue. researchgate.net
Table 3: Isolation Protocol for this compound from Lactuca aculeata Callus Tissue
| Step | Method | Details |
| Extraction | Methanolic Extraction | Performed on dried callus tissue. |
| Reported Yield | 0.14 mg/g | Dry weight of callus tissue. |
Isolation from Balanophora laxiflora
Balanophora laxiflora has been identified as a source of this compound. researchgate.netkoreascience.kr The isolation procedures have utilized both methanolic and ethyl acetate (B1210297) extracts of the plant material.
In one method, dried samples of B. laxiflora are extracted with 80% ethanol (B145695). This extract is then suspended in water and successively partitioned with n-hexane and ethyl acetate (EtOAc). The EtOAc fraction is then subjected to silica gel column chromatography for further separation. koreascience.kr Another approach involves extracting the plant material with methanol, followed by fractionation of the resulting crude extract with ethyl acetate. This EtOAc soluble fraction is then further purified using column chromatography. nih.gov
Table 4: Isolation Protocol for this compound from Balanophora laxiflora
| Step | Method | Details |
| Extraction | Methanol or 80% Ethanol Extraction | Dried plant material is extracted. |
| Fractionation | Solvent Partitioning | Crude extract partitioned with ethyl acetate. |
| Purification | Column Chromatography | The ethyl acetate fraction is purified. |
Isolation from Flacourtia jangomas Bark
The bark of Flacourtia jangomas is a confirmed source of this compound. researchgate.netnih.govnih.gov The isolation process involves methanolic extraction followed by fractionation.
Dried and powdered bark of the plant is extracted with methanol. The resulting crude methanol extract is then subjected to fractionation. Specifically, the chloroform (B151607) fraction of the methanolic extract has been shown to yield this compound. researchgate.netnih.govnih.gov
Table 5: Isolation Protocol for this compound from Flacourtia jangomas Bark
| Step | Method | Details |
| Extraction | Methanolic Extraction | Dried, coarse plant powder is extracted with methanol. |
| Fractionation | Solvent Partitioning | The chloroform fraction of the methanolic extract is used. |
Isolation from Canna edulis Rhizome
This compound has been isolated for the first time from the rhizome of Canna edulis. vnu.edu.vn The isolation was achieved from the ethyl acetate fraction of the rhizome extract. Further details on the specific chromatographic techniques employed were not extensively documented in the available literature.
Table 6: Isolation Protocol for this compound from Canna edulis Rhizome
| Step | Method | Details |
| Fractionation | Ethyl Acetate Fraction | This compound was isolated from this fraction of the rhizome extract. |
Isolation from Polygonum amplexicaule var. sinense
This compound has been successfully isolated from the medicinal plant Polygonum amplexicaule D. Don var. sinense, also known as Xuesanqi. academicjournals.org This plant is widely distributed in China and has been used in folk medicine to treat a variety of ailments. blogspot.com Phytochemical analysis of this plant led to the isolation and identification of twelve phenolic compounds, including this compound and the related ethyl caffeate. researchgate.net
The isolation process typically involves extraction from the plant's rhizomes. The structures of the isolated compounds are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). High-Performance Liquid Chromatography (HPLC) is utilized to determine the content of this compound and ethyl caffeate, which serve as marker compounds for the quality assessment of the herb. researchgate.net Studies have found that the content of these chemicals is particularly high in plants sourced from the Wufeng, Lichuan, and Badong counties in Hubei Province and Jiujiang City of Jiangxi Province. researchgate.net The identification of this compound in this plant provides a theoretical basis for its traditional medicinal uses.
Chemical and Enzymatic Synthesis of this compound and its Analogues
Due to its significant biological activities, various methods have been developed for the synthesis of this compound and its derivatives. These approaches are aimed at improving properties like lipophilicity and stability, which can be limiting factors for the application of its parent compound, caffeic acid. researchgate.netresearchgate.net
Direct esterification is a common and efficient method for synthesizing this compound. This reaction involves treating caffeic acid with methanol in the presence of an acid catalyst.
One effective approach utilizes a porous cation-exchange resin as the catalyst. researchgate.netui.ac.id This method is part of a two-step process to produce caffeic acid phenethyl ester (CAPE), with this compound being a key intermediate. researchgate.neteconstor.eu The synthesis of this compound is described by the pseudo-homogeneous first-order model. ui.ac.ideconstor.eu The activation energy for this reaction was determined to be 51 kJ/mol, indicating the high catalytic activity of the cation-exchange resin. ui.ac.ideconstor.eu
Another widely used catalyst is p-toluenesulfonic acid (PTSA). researchgate.net This method also demonstrates high catalytic activity for the synthesis of this compound. The kinetics of this esterification reaction are described by a pseudo-homogeneous second-order reversible model, with a calculated activation energy of 17.5 kJ mol⁻¹. researchgate.net
The table below summarizes the optimal conditions found for these esterification reactions.
| Catalyst | Methanol to Caffeic Acid Molar Ratio | Temperature | Reaction Time | Max. Yield | Reference |
| Cation-Exchange Resin | 50:1 | 60 °C | 4 h | 85% | researchgate.net |
| p-Toluenesulfonic Acid (PTSA) | 20:1 | 65 °C | 4 h | 84% | researchgate.net |
Enzymatic methods offer a green and highly specific alternative to chemical synthesis. Transesterification, catalyzed by enzymes such as lipases, is a key strategy. In this process, an existing ester of caffeic acid (like methyl or ethyl caffeate) reacts with an alcohol to produce a new ester.
For instance, glyceryl caffeate can be synthesized from this compound and glycerol (B35011) using lipase (B570770) in a microreactor. mdpi.com This enzymatic approach significantly reduces reaction times compared to batch reactors. mdpi.com Similarly, a novel method for preparing glyceryl monocaffeate involves the transesterification of ethyl caffeate with glycerol, optimized using response surface methodology. nih.gov Under optimal conditions (enzyme load of 22.54%, temperature of 72.5°C, and a reaction time of 10.5 hours), this process achieved a conversion of ethyl caffeate of 97.9% and a yield of glyceryl monocaffeate of 95.8%. nih.gov
These enzymatic reactions are highly efficient and can be used to produce a variety of caffeic acid esters. mdpi.comdtu.dk The choice of enzyme, solvent, and reaction conditions is critical for achieving high yields and purity. mdpi.com
To enhance the properties of this compound, particularly its antioxidant capacity, derivatives such as butylated this compound (BMC) have been synthesized. BMC, chemically known as methyl (E)-3-(3-(tert-butyl)-4,5-dihydroxyphenyl) acrylate, is produced through the esterification of butylated caffeic acid (BCA) with methanol using an acid catalyst. researchgate.net The introduction of a tert-butyl group onto the benzene (B151609) ring of the caffeic acid structure has been shown to greatly improve its antioxidant activity, especially during processes like deep frying. researchgate.net
The synthesis of a wide range of caffeic acid derivatives is crucial for conducting structure-activity relationship (SAR) studies. These studies help to understand how specific structural modifications influence biological activity and to design new compounds with enhanced therapeutic potential. mdpi.com Caffeic acid derivatives can be broadly categorized into esters, amides, and hybrids. mdpi.com
Caffeic Acid Esters: These are synthesized by reacting caffeic acid with various alcohols. mdpi.com The nature of the alcohol component, whether it is an open-chain alkyl, aromatic, or heterocyclic alcohol, significantly impacts the biological properties of the resulting ester. mdpi.com Caffeic acid phenethyl ester (CAPE) is one of the most extensively studied derivatives in this class. mdpi.com
Caffeic Acid Amides: These derivatives are formed from the reaction of caffeic acid with different amines and are noted for the high stability of the amide group. mdpi.com SAR studies on caffeic acid amides have been conducted to evaluate their potential as antimicrobial agents. sigmaaldrich.com
Aza-Caffeic Acid Derivatives: In one study, three series of aza-caffeic acid derivatives featuring different linkers were designed and synthesized to explore their cytotoxic effects on human cancer cell lines. The SAR analysis indicated that a nine-bond linker containing a piperazine (B1678402) unit was most favorable for potent cytotoxicity. nih.gov Compound (E)-1-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-3-(4-(4-ethoxybenzyloxy)-3,5-dimethoxyphenyl)prop-2-en-1-one demonstrated particularly significant and selective cytotoxicity against several cancer cell lines. nih.gov
These synthetic efforts allow researchers to systematically modify the caffeic acid scaffold and evaluate how changes to different structural regions affect biological outcomes, leading to the development of more potent and selective therapeutic agents. nih.govresearchgate.net
Pharmacological Activities and Therapeutic Potential of Methyl Caffeate
Anticancer and Antiproliferative Activities Studies have investigated the cytotoxic and antiproliferative effects of methyl caffeate against a variety of human cancer cell lines. These include breast cancer cells (MCF-7, MDA-MB-231), lung cancer cells (A549), colon cancer cells (COLO320), liver cancer cells (HepG-2, Huh-7), bladder cancer cells (T24), thyroid cancer cells (8505c), gastric cancer cells (SNU-1), and acute myeloid leukemia cells (OCI-AML3, K562).researchgate.netnih.govvast.gov.vnjst-haui.vnmedchemexpress.comnih.govlookchemmall.commdpi.comthis compound has shown potent cytotoxic properties against certain cell lines, such as MCF-7 breast cancer cells.researchgate.netnih.govmdpi.com
Mechanisms of Action in Cancer Cell Lines The anticancer effects of this compound are mediated through several molecular mechanisms within cancer cells.
Modulation of Pro-apoptotic (Bax, Bid, p53) and Anti-apoptotic (Bcl-2) Proteins this compound influences the balance between pro-apoptotic and anti-apoptotic proteins, which are crucial regulators of the mitochondrial apoptotic pathway. Treatment with this compound leads to the upregulation of pro-apoptotic proteins such as Bax, Bid, and p53.researchgate.netnih.govresearchgate.netencyclopedia.pubacs.orgigib.res.inConcurrently, it causes the downregulation of the anti-apoptotic protein Bcl-2.researchgate.netnih.govmdpi.comresearchgate.netmdpi.comencyclopedia.pubacs.orgigib.res.inThis shift in the Bax/Bcl-2 ratio favors the induction of apoptosis by increasing mitochondrial outer membrane permeability and promoting the release of cytochrome c.mdpi.comencyclopedia.pub
Data on the modulation of apoptotic proteins by this compound in MCF-7 cells:
| Protein | Effect of this compound Treatment |
| Bcl-2 | Downregulated |
| Bax | Upregulated |
| Bid | Upregulated |
| p53 | Upregulated |
Reduction of Cell Proliferation this compound significantly reduces the proliferation of various cancer cell lines.researchgate.netnih.govvast.gov.vnnih.govmdpi.comThis antiproliferative effect contributes to its overall anticancer activity by limiting the growth and multiplication of cancer cells. Studies have shown a decrease in cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231) and acute bone marrow cancer cell lines (OCI-AML3) upon treatment with this compound.vast.gov.vnnih.gov
Data on the cytotoxic activity (IC50 values) of this compound against various human cancer cell lines:
| Cell Line | IC50 (µg/mL) | Source |
| A549 | 28.83 ± 2.38 | jst-haui.vn |
| T24 | 50.19 ± 3.50 | jst-haui.vn |
| Huh-7 | 42.15 ± 2.13 | jst-haui.vn |
| 8505c | 27.03 ± 2.75 | jst-haui.vn |
| SNU-1 | 34.50 ± 4.16 | jst-haui.vn |
| MCF-7 | 0.62 µM | mdpi.com |
| MCF-7 | Potent | researchgate.netnih.gov |
| MDA-MB-231 | ~1 µM | nih.gov |
| OCI-AML3 | Significant inhibition | vast.gov.vn |
| K562 | Cytotoxic | lookchemmall.com |
Note: IC50 values can vary depending on the specific study conditions and cell line characteristics.
Binding Energy with Poly (ADP-ribose) Polymerase-1 (PARP1) Molecular docking studies have indicated that this compound can bind stably to the active sites of several proteins involved in cancer progression, including Poly (ADP-ribose) Polymerase-1 (PARP1).researchgate.netnih.govmdpi.comresearchgate.netacs.orgPARP1 is an enzyme involved in DNA repair and other cellular processes, and its inhibition can lead to the accumulation of DNA damage and subsequent apoptosis in cancer cells. The binding of this compound to PARP1 suggests a potential mechanism by which it contributes to inducing cell death. Studies have also shown increased activity of PARP after the addition of this compound to cancer cells, which might refer to PARP cleavage, a hallmark of apoptosis.researchgate.netnih.govresearchgate.net
Molecular docking results showing binding energy of this compound with BCL-2:
| Protein | Binding Energy (kcal/mol) | Source |
| BCL-2 | 4.74 | researchgate.net |
Note: Lower binding energy generally indicates a more stable interaction.
Cytotoxicity in Specific Cancer Cell Lines
Studies have evaluated the cytotoxic potential of this compound across a spectrum of human cancer cell lines, revealing varying degrees of sensitivity. The compound's ability to inhibit cell growth and induce cell death suggests its potential as a subject for further investigation in cancer research.
MCF-7 (Breast Carcinoma)
This compound has demonstrated potent cytotoxic properties against MCF-7 breast carcinoma cells. researchgate.netcabidigitallibrary.orgnih.govmdpi.comresearchgate.netacs.org Research indicates that treatment with this compound can significantly reduce cell proliferation and promote the formation of fragmented DNA and apoptotic bodies in these cells. researchgate.netcabidigitallibrary.orgnih.govmdpi.com Mechanistic studies in MCF-7 cells have shown that this compound can induce apoptosis through the activation of caspases and the release of cytochrome c from mitochondria. researchgate.netcabidigitallibrary.orgnih.govmdpi.com Furthermore, it has been observed to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic proteins Bax and Bid. researchgate.netcabidigitallibrary.orgnih.govmdpi.com
| Cell Line | IC50 Value (µM) | Reference |
| MCF-7 | 0.62 | mdpi.com |
| MCF-7 | 1.23 and 2.46 | researchgate.net |
| MCF-7 | 4.4 (µg/mL) | vjs.ac.vn |
A549 (Lung Adenocarcinoma)
Cytotoxic activity of this compound has been reported against A549 lung adenocarcinoma cells. jst-haui.vnresearchgate.netvast.gov.vncabidigitallibrary.orgnih.govresearchgate.netacs.orgmedchemexpress.comlookchemmall.commedchemexpress.cnresearchgate.netacgpubs.org Studies have determined the half-maximal inhibitory concentration (IC50) values for this compound in this cell line. jst-haui.vnmedchemexpress.comlookchemmall.com
| Cell Line | IC50 Value (µM) | Reference |
| A549 | 7.54 | medchemexpress.commedchemexpress.cn |
| A549 | 0.07 (mM) | lookchemmall.com |
| A549 | 28.83 ± 2.38 (µg/mL) | jst-haui.vn |
COLO320 (Colon Carcinoma)
This compound has been investigated for its cytotoxic effects on COLO320 colon carcinoma cells. researchgate.netcabidigitallibrary.orgnih.govmdpi.comresearchgate.net Some research indicates that this compound exhibits moderate cytotoxic properties against COLO320 cells when compared to its effects on other cell lines like MCF-7. researchgate.netcabidigitallibrary.orgnih.gov
HepG-2 (Liver Hepatocellular Carcinoma)
The cytotoxicity of this compound has been evaluated in HepG-2 liver hepatocellular carcinoma cells. researchgate.netcabidigitallibrary.orgnih.govmdpi.comvjs.ac.vnresearchgate.netacgpubs.orgnih.gov While some studies report cytotoxic activity with specific IC50 values, other research noted no significant cytotoxicity at lower concentrations (5, 10, and 20 µM) after 24 hours of treatment, with decreased cell viability observed at a higher concentration (100 µM) after 72 hours. vjs.ac.vnacgpubs.orgnih.gov
| Cell Line | IC50 Value (µg/mL) | Reference |
| HepG-2 | 28.3 | vjs.ac.vn |
| HepG-2 | 41.40 | acgpubs.org |
| HepG-2 | 2.83 | vjs.ac.vn |
HeLa (Human Cervix Adenocarcinoma)
This compound has shown cytotoxic activity against HeLa human cervix adenocarcinoma cells. vjs.ac.vnmedchemexpress.commedchemexpress.cnbrieflands.comresearchgate.netuc.ptnih.govnih.gov Multiple studies have reported IC50 values for this compound in the context of HeLa cell viability. vjs.ac.vnmedchemexpress.commedchemexpress.cnresearchgate.netuc.pt
| Cell Line | IC50 Value (µM) | Reference |
| HeLa | 3.77 | medchemexpress.commedchemexpress.cn |
| HeLa | 52.53 | medchemexpress.commedchemexpress.cn |
| HeLa | 3.38 (µg/mL) | vjs.ac.vn |
| HeLa | 18.59 (µg/mL) | vjs.ac.vn |
| HeLa | 12.0 | uc.pt |
T24 (Bladder Cancer)
Research indicates that this compound exhibits cytotoxic activity against T24 bladder cancer cells. jst-haui.vnvast.gov.vnmdpi.comvista.gov.vnvast.gov.vn An IC50 value for this compound in this cell line has been reported. jst-haui.vn
| Cell Line | IC50 Value (µg/mL) | Reference |
| T24 | 50.19 ± 3.50 | jst-haui.vn |
This compound, an ester of caffeic acid, is a naturally occurring phenolic compound that has garnered attention for its diverse pharmacological activities caymanchem.comwikipedia.org. Research has explored its potential in various therapeutic areas, including its effects on cancer cell lines and its antidiabetic properties.
Lung and Leukemia Cell Lines Studies have investigated the effects of this compound on lung and leukemia cancer cell lines. This compound has shown cytotoxic effects against the A549 human lung cancer cell line and the K562 human leukemia cell line.lookchemmall.comThe IC50 value for this compound against A549 cells was reported as 0.07 mM, and for K562 cells, it was 0.2 mM.lookchemmall.comAnother study noted that this compound, isolated from Pouzolzia indica, was present in fractions that inhibited the growth of human leukemic cell lines NB4 and HT93A, with varying IC50 values depending on the fraction composition.nih.gov
Here is a table summarizing the cytotoxic activity of this compound on various cancer cell lines:
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (mM) | Source |
| Huh-7 | Liver Cancer | 42.15 ± 2.13 | - | jst-haui.vn |
| 8505c | Thyroid Carcinoma | 27.03 ± 2.75 | - | jst-haui.vn |
| SNU-1 | Gastric Carcinoma | 34.50 ± 4.16 | - | jst-haui.vn |
| A549 | Lung Cancer | - | 0.07 | lookchemmall.com |
| K562 | Leukemia | - | 0.2 | lookchemmall.com |
Note: Some sources provide IC50 values in µg/mL and others in mM. Direct conversion requires knowing the molecular weight of this compound (194.186 g/mol ). caymanchem.comwikipedia.org
Antidiabetic Effects this compound has demonstrated potential antidiabetic effects in experimental models.wikipedia.orgnih.govresearchgate.net
Mechanisms of Action in Glucose Regulation Research has explored the mechanisms by which this compound influences glucose regulation, particularly focusing on insulin (B600854) secretion and related pathways.
Activation of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ)
Research indicates that this compound can enhance the relative abundance of peroxisome proliferator-activated receptor-γ (PPAR-γ) protein. Studies using INS-1 rat pancreatic β-cells have shown that this compound at a concentration of 10 μM increased PPARγ expression. This activation is suggested to influence pancreatic β-cell metabolism and function nih.gov. PPAR-γ activation is known to upregulate the GPR40 receptor in INS-1 cells and is involved in upregulating gene expression in pancreatic β-cells nih.gov.
Phosphorylation of Insulin Receptor Substrate-2 (IRS-2), Phosphatidylinositol 3-Kinase (PI3K), and Akt
This compound has been shown to induce the phosphorylation of key proteins involved in insulin signaling pathways. In INS-1 cells, treatment with 10 μM this compound enhanced the phosphorylation of insulin receptor substrate-2 (IRS-2) (Ser731), phosphatidylinositol 3-kinase (PI3K), and Akt (Ser473) nih.gov. These phosphorylation events are associated with pathways that influence β-cell function and insulin secretion nih.gov.
Inhibition of α-Glucosidase (Sucrase and Maltase) Activity
This compound acts as an inhibitor of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into glucose in the intestine wikipedia.orgmedchemexpress.comlktlabs.comnih.govresearchgate.netoup.comjst.go.jptandfonline.comtandfonline.com. Studies have demonstrated its inhibitory effect on both sucrase and maltase, two key α-glucosidases nih.govresearchgate.netoup.comjst.go.jptandfonline.comtandfonline.com. Research screening various plant extracts for inhibitors of rat intestinal α-glucosidase identified this compound from Solanum torvum fruit as an active compound nih.govresearchgate.netoup.comjst.go.jptandfonline.comtandfonline.com. This compound showed moderate inhibitory activity against both sucrase and maltase, with IC50 values of 1.5 mM and 2.0 mM, respectively, in rat intestinal enzyme assays oup.comjst.go.jp. This inhibitory action suggests a potential mechanism for reducing postprandial hyperglycemia nih.govresearchgate.netoup.comjst.go.jptandfonline.comtandfonline.com.
| Enzyme | IC50 (mM) | Source of this compound | Reference |
| Sucrase | 1.5 | Solanum torvum fruit | oup.comjst.go.jp |
| Maltase | 2.0 | Solanum torvum fruit | oup.comjst.go.jp |
Regeneration of Pancreatic β-cells
Studies in streptozotocin-induced diabetic rats have indicated that this compound can promote the regeneration of pancreatic β-cells nih.govnih.govresearchgate.netresearchgate.netcaymanchem.comtcichemicals.com. Oral administration of this compound in these animal models showed evidence of β-cell regeneration in the pancreas nih.govresearchgate.netresearchgate.netcaymanchem.comtcichemicals.com. This effect contributes to its observed antihyperglycemic activity nih.govresearchgate.netresearchgate.netcaymanchem.comtcichemicals.com.
Upregulation of GLUT4 Transporters
This compound treatment has been associated with the upregulation of GLUT4 transporters, particularly in skeletal muscles lktlabs.comnih.govresearchgate.netresearchgate.netcaymanchem.comtcichemicals.comijpsm.com. In streptozotocin-induced diabetic rats, oral administration of this compound led to increased expression of GLUT4 nih.govresearchgate.netresearchgate.netcaymanchem.comtcichemicals.comijpsm.com. GLUT4 is a glucose transporter protein that plays a crucial role in glucose uptake in muscle and adipose tissues, and its increased expression can enhance glucose utilization, contributing to lower blood glucose levels nih.govresearchgate.netresearchgate.netcaymanchem.comtcichemicals.comijpsm.com.
In Vivo Antihyperglycemic Studies
In vivo studies using streptozotocin-induced diabetic rats have demonstrated the antihyperglycemic activity of this compound wikipedia.orglktlabs.comnih.govresearchgate.netresearchgate.netcaymanchem.comtcichemicals.comijpsm.comdntb.gov.uamdpi.com. Oral administration of this compound at various doses (e.g., 10, 20, and 40 mg/kg) for a period, such as 28 days, resulted in a significant reduction in blood glucose levels in diabetic rats nih.govresearchgate.netcaymanchem.comijpsm.com. This compound at a dose of 40 mg/kg significantly prevented the increase in blood glucose level after glucose administration in hyperglycemic control rats nih.govresearchgate.net. The treatment also helped to restore other biochemical parameters related to carbohydrate metabolism towards near-normal levels nih.govresearchgate.net.
| Study Model | Dose (mg/kg) | Duration | Key Findings | Reference |
| Streptozotocin-induced diabetic rats | 10, 20, 40 | 28 days | Significant reduction in blood glucose, increased body weight, near-normal biochemical parameters, GLUT4 upregulation, β-cell regeneration | nih.govresearchgate.netcaymanchem.com |
| Normal glucose-fed rats | 40 | Single | Prevented increase in blood glucose level after glucose administration | nih.govresearchgate.net |
Neuroprotective Properties
This compound has shown neuroprotective effects in various in vitro models of neuronal cell injury nih.govmdpi.comsigmaaldrich.comresearchgate.netdntb.gov.uavulcanchem.com. Studies using human neuroblastoma SH-SY5Y cells and mouse primary neuronal cell cultures demonstrated that this compound at micromolar concentrations attenuated neuronal cell damage induced by hydrogen peroxide (H₂O₂) nih.govmdpi.comsigmaaldrich.comresearchgate.netdntb.gov.ua. This protective effect was associated with the inhibition of caspase-3 and cathepsin D nih.govmdpi.comsigmaaldrich.comdntb.gov.ua. This compound was found to be neuroprotective when administered before and during the induction of cell damage nih.govsigmaaldrich.comdntb.gov.ua. Furthermore, it showed protection against 6-OHDA-evoked neurotoxicity in neuronal differentiated SH-SY5Y cells by inhibiting necrotic and apoptotic processes nih.govsigmaaldrich.comdntb.gov.ua. However, its neuroprotective properties appear to be specific to certain models of neurotoxicity and dependent on concentration and time of administration; it was ineffective in models of excitotoxicity induced by glutamate (B1630785) or oxygen-glucose deprivation and could even augment cytotoxic effects of staurosporine (B1682477) at higher concentrations nih.govsigmaaldrich.com.
Attenuation of Hydrogen Peroxide-Induced Cell Damage
This compound has shown protective effects against cell damage induced by hydrogen peroxide (H₂O₂), a known inducer of oxidative stress. Studies using human neuroblastoma SH-SY5Y cells and mouse primary neuronal cell cultures have demonstrated that this compound at micromolar concentrations can attenuate neuronal cell damage caused by H₂O₂. nih.govnih.govsigmaaldrich.comscite.ai This protective effect was observed when this compound was administered before and during the induction of cell damage by H₂O₂, but not after. nih.govnih.govsigmaaldrich.com
Inhibition of Caspase 3 and Cathepsin D
The protective effects of this compound against H₂O₂-induced cell damage are associated with the inhibition of caspase-3 and cathepsin D. nih.govnih.govsigmaaldrich.comscite.aidntb.gov.ua Caspase-3 is an executor caspase involved in apoptosis, while cathepsin D is a lysosomal protease implicated in various cellular processes, including cell death. nih.govresearchgate.net This inhibition occurs without the involvement of the PI3-K/Akt pathway in the context of H₂O₂-induced damage. nih.govnih.govsigmaaldrich.commdpi.com
Data on the effect of this compound on Caspase-3 activity in SH-SY5Y cells exposed to H₂O₂:
| Cell Type (SH-SY5Y) | H₂O₂ Concentration | This compound Concentration | Effect on Caspase-3 Activity | Citation |
| Undifferentiated (UN) | 0.25 mM | 1–10 μM | Significantly attenuated H₂O₂-evoked increase | nih.gov |
| Retinoic Acid-Differentiated (RA) | 0.75 mM | 10–50 μM | Significantly attenuated H₂O₂-evoked increase | nih.gov |
Protection against 6-OHDA-Evoked Neurotoxicity
This compound has also demonstrated protective effects against neurotoxicity induced by 6-hydroxydopamine (6-OHDA). nih.govnih.govsigmaaldrich.comdntb.gov.ua 6-OHDA is a neurotoxin used to selectively damage dopaminergic and noradrenergic neurons and is often used to create experimental models of Parkinson's disease. wikipedia.orgsigmaaldrich.com In neuronal differentiated SH-SY5Y cells, this compound was protective against 6-OHDA-evoked neurotoxicity by inhibiting necrotic and apoptotic processes. nih.govnih.govsigmaaldrich.comdntb.gov.ua However, this compound was found to be ineffective against 6-OHDA-induced damage in undifferentiated neuroblastoma cells in one study. nih.govmdpi.com
Effects on Oxidative Stress in Neuronal Models
This compound's ability to attenuate cell damage induced by H₂O₂ and protect against 6-OHDA neurotoxicity highlights its effects on oxidative stress in neuronal models. nih.govsigmaaldrich.comscite.aiwikipedia.orglipidmaps.org Oxidative stress is implicated in the pathogenesis of various neurodegenerative disorders. dntb.gov.uamdpi.com Studies suggest that this compound at micromolar concentrations can reduce oxidative stress-induced cell damage. nih.gov
Anti-inflammatory and Immunomodulatory Activities
This compound possesses anti-inflammatory and immunomodulatory activities. nih.govontosight.aimdpi.com These properties are attributed to its ability to modulate the production of pro-inflammatory mediators. ontosight.ai
Inhibition of Nitric Oxide Production
This compound has been shown to inhibit the production of nitric oxide (NO). wikipedia.orgvast.gov.vnfishersci.ficaymanchem.comnih.govmedchemexpress.comglobalresearchonline.netresearchgate.net NO is a signaling molecule involved in inflammatory responses, and its overproduction can contribute to tissue damage. nih.gov Studies in murine macrophage cell lines, such as RAW 264.7, have shown that this compound is a potent inhibitor of LPS-induced NO production. caymanchem.comnih.govmedchemexpress.com This inhibition is associated with the dose-dependent suppression of inducible nitric oxide synthase (iNOS) protein and mRNA expression. nih.gov
Data on the inhibition of LPS-induced Nitric Oxide production by this compound in RAW 264.7 cells:
| Compound | Effect on LPS-induced NO production | IC₅₀ (μM) | Citation |
| This compound | Potent inhibitor | 3.199 | caymanchem.comnih.govmedchemexpress.com |
| Caffeic Acid | Less potent than this compound | - | nih.gov |
| Di-O-acetylcaffeic acid | Less potent than this compound | - | nih.gov |
Reduction of Prostaglandin (B15479496) E2 Synthesis
This compound can also reduce the synthesis of prostaglandin E₂ (PGE₂). wikipedia.orgcaymanchem.comnih.gov PGE₂ is another key mediator of inflammation, contributing to pain, fever, and edema. wikipedia.org Research in RAW 264.7 macrophages has shown that this compound inhibits the production of PGE₂ induced by LPS. caymanchem.comnih.gov This effect is linked to the dose-dependent inhibition of cyclooxygenase-2 (COX-2) protein and mRNA expression, a key enzyme in PGE₂ synthesis. nih.gov The anti-inflammatory properties of this compound, including the inhibition of NO and PGE₂ production, may be mediated through the down-regulation of NF-κB binding activity. nih.gov
Suppression of Tumor Necrosis Factor-α (TNF-α) Release
Research indicates that this compound can significantly attenuate the release of tumor necrosis factor-α (TNF-α), a key pro-inflammatory cytokine. Studies in human umbilical vein endothelial cells (HUVECs) stimulated with lipopolysaccharide (LPS) showed that this compound significantly reduced LPS-induced TNF-α release. nih.gov This suggests a role for this compound in modulating inflammatory responses by targeting TNF-α production.
Modulation of Inflammatory Mediators
This compound has demonstrated the ability to modulate various inflammatory mediators. In LPS-stimulated HUVECs, besides suppressing TNF-α, this compound also inhibited the expression of cyclooxygenase-2 (COX-2) and the subsequent secretion of prostaglandin E₂ (PGE₂). nih.gov Furthermore, it suppressed the expression of inducible nitric oxide synthase (iNOS). nih.gov These findings suggest that this compound's anti-inflammatory effects are mediated through the inhibition of multiple pathways involved in the production of inflammatory molecules.
Inhibition of IL-2 Expression in Macrophage Cells (RAW264.7)
This compound has shown immunosuppressive capacity through the inhibition of interleukin-2 (B1167480) (IL-2) expression in macrophage cell lines, specifically RAW264.7 cells. vast.gov.vnjst-haui.vnvjol.info.vn Studies have demonstrated a strong inhibitory effect of this compound on IL-2 cytokine secretion in RAW264.7 cells at a concentration of 100 µg/mL. jst-haui.vnvjol.info.vn This effect was statistically significant compared to the LPS control, indicating a potential mechanism for this compound to modulate immune responses by reducing IL-2 production by macrophages. jst-haui.vnvjol.info.vn
In Vitro and In Vivo Anti-inflammatory Actions
Caffeic acid derivatives, including this compound, have been shown to exert in vitro and in vivo anti-inflammatory actions. In vitro studies using LPS-induced nitric oxide (NO) production in RAW 264.7 macrophages showed that this compound inhibited nitrite (B80452) accumulation in a concentration-dependent manner. tandfonline.comtandfonline.comresearchgate.net The effects appear to be related to the scavenging of NO and the ability to modulate iNOS expression. tandfonline.comtandfonline.comresearchgate.net
While some studies on other caffeic acid derivatives like butyl, octyl, and caffeic acid phenethyl ester (CAPE) have shown significant in vivo anti-inflammatory effects in mouse models, such as inhibiting carrageenan-induced paw edema and reducing IL-1β levels and neutrophil influx tandfonline.comtandfonline.comnih.gov, the specific in vivo anti-inflammatory actions of this compound were not as prominently detailed in the search results as those of some other derivatives. However, the in vitro evidence strongly supports its anti-inflammatory potential.
Antimicrobial and Antimycobacterial Activities
This compound has demonstrated both antimicrobial and antimycobacterial activities. researchgate.netnih.govnih.govmdpi.com
Activity against Bacteria (Gram-positive and Gram-negative)
This compound has shown activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.govnih.gov Studies evaluating its antimicrobial activity against a range of bacterial strains have been conducted. researchgate.netnih.govnih.gov While some studies indicate moderate activity compared to control drugs nih.gov, this compound has been reported as active against P. aeruginosa, potentially due to its ability to complex with the cell wall to inhibit microbial growth. researchgate.netnih.gov
Data on Minimum Inhibitory Concentration (MIC) values against specific bacterial strains are available from research. For instance, this compound showed MIC values of 50 µg/ml against P. vulgaris and 25 µg/ml against K. pneumoniae (ESBL-3971). researchgate.netnih.govnih.gov
Here is a table summarizing some reported MIC values of this compound against bacteria:
| Bacterial Species | Gram Stain | MIC (µg/ml) | Source |
| P. vulgaris | Gram-negative | 50 | researchgate.netnih.govnih.gov |
| K. pneumoniae (ESBL-3971) | Gram-negative | 25 | researchgate.netnih.govnih.gov |
| Staphylococcus intermedius | Gram-positive | 64 | japsonline.com |
| Listeria monocytogenes | Gram-positive | 64 | japsonline.com |
| Micrococcus luteus | Gram-positive | 32 | japsonline.com |
Note: The table includes data from different studies which may use varying methodologies and bacterial strains.
This compound also exhibited potent anti-TB activity against Mycobacterium tuberculosis, with MIC values of 8 µg/ml against both M. tuberculosis (H₃₇Rv) and M. tuberculosis (Rifᴿ). researchgate.netnih.govnih.gov
Activity against Fungi (e.g., Candida species)
This compound has also demonstrated activity against fungi, including Candida species. tcichemicals.comunesp.brhumanjournals.comtandfonline.comlatamjpharm.org Studies have evaluated the antifungal potential of this compound against different Candida strains. unesp.brhumanjournals.comtandfonline.comlatamjpharm.org While some research indicates weak to moderate antifungal effects humanjournals.com, this compound has been found to exhibit antifungal activity against C. albicans, C. tropicalis, and C. krusei. humanjournals.com
Reported MIC values against Candida species vary between studies. One study reported MIC values of 512 µg/ml against all tested strains of C. albicans, C. tropicalis, and C. krusei. humanjournals.com Another study found this compound to have an MIC of 128 µg/mL against C. albicans strains. tandfonline.comlatamjpharm.orgfigshare.com
Here is a table summarizing some reported MIC values of this compound against fungi:
| Fungal Species | MIC (µg/ml) | Source |
| C. albicans | 512 | humanjournals.com |
| C. tropicalis | 512 | humanjournals.com |
| C. krusei | 512 | humanjournals.com |
| C. albicans | 128 | tandfonline.comlatamjpharm.orgfigshare.com |
| C. tropicalis | 128 | latamjpharm.org |
| C. krusei | 128 | latamjpharm.org |
Potent Anti-tuberculosis (Anti-TB) Activity against Mycobacterium tuberculosis
This compound has demonstrated potent activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Studies have shown its effectiveness against both the standard sensitive strain M. tuberculosis H37Rv and a rifampicin-resistant isolate, M. tuberculosis RifR. nih.govresearchgate.netnih.gov The minimum inhibitory concentration (MIC) values for this compound against both tested isolates were found to be 8 μg/ml. nih.govresearchgate.netnih.govresearchgate.net This potent anti-TB activity was evaluated using micro-broth dilution assays. nih.govnih.gov this compound exhibiting this activity was isolated from the fruits of Solanum torvum Swartz. nih.govnih.gov
The following table summarizes the MIC values of this compound against M. tuberculosis strains:
| Strain | MIC (μg/ml) |
| M. tuberculosis H37Rv | 8 |
| M. tuberculosis RifR | 8 |
Inhibition of Microbial Growth through Cell Wall Complexation
Beyond its activity against M. tuberculosis, this compound also exhibits broader antimicrobial properties. Its capacity to inhibit microbial growth might be attributed to its ability to complex with the cell wall. nih.govresearchgate.net This mechanism has been suggested in the context of its activity against bacteria such as P. aeruginosa. nih.govresearchgate.net The antimicrobial capacity of phenolic compounds, including this compound, is well-established. nih.govresearchgate.net
Antioxidant Activities
This compound possesses significant antioxidant properties, which contribute to its potential therapeutic effects. Its antioxidant action involves several distinct mechanisms.
Mechanisms of Antioxidant Action
The antioxidant activity of this compound is mediated through a series of chemical reactions that involve the neutralization of free radicals and the interruption of oxidative processes.
Quinone Derivative Formation and Peroxide Production
During the initial stages of the antioxidation reaction, particularly in systems like ethyl linoleate (B1235992) oxidation, this compound is involved in the production of a quinone derivative. acs.orgnih.govresearchgate.netresearchgate.netcapes.gov.br This quinone, however, is not the final product of the reaction. acs.orgnih.govresearchgate.netresearchgate.netcapes.gov.br The process continues with the formation of several new peroxides. acs.orgnih.govresearchgate.netresearchgate.netcapes.gov.br These peroxides have been identified as having tricyclic structures, formed from the interaction of ethyl linoleate, this compound, and molecular oxygen. acs.orgnih.govresearchgate.netresearchgate.netcapes.gov.br
Role of the Catechol Moiety in Free Radical Neutralization
A crucial structural feature contributing to this compound's antioxidant activity is the presence of the catechol moiety, which is a 3,4-dihydroxyphenyl group. vulcanchem.comresearchgate.netu-szeged.huscience.govresearchgate.net This functional group is critical because it can readily donate hydrogen atoms, effectively neutralizing free radicals. vulcanchem.comresearchgate.netu-szeged.huscience.govresearchgate.net Compounds containing a catechol moiety, such as caffeic acid, are known for their strong antioxidant properties in various assays. u-szeged.huresearchgate.net The presence of this moiety can enhance antiradical activity, partly due to the stabilization provided by intramolecular hydrogen bonds. u-szeged.hu Furthermore, the catechol group in caffeic acid and its esters enables them to form complexes with transition metal ions like Fe(II), Fe(III), and Cu(II), thereby helping to repress Fenton reactions that generate highly reactive and toxic hydroxyl radicals from hydrogen peroxide. researchgate.netu-szeged.hu
Inhibition of Oxidative Stress
This compound has demonstrated the ability to inhibit oxidative stress. Studies have shown that MC at micromolar concentrations (1–50 μM) can reduce oxidative stress-induced cell damage. nih.gov For instance, MC was found to attenuate hydrogen peroxide (H₂O₂)-induced cell damage in both undifferentiated and neuronal differentiated human neuroblastoma SH-SY5Y cells, as well as in mouse primary neuronal cell cultures. nih.gov It also exhibited protective effects against 6-hydroxydopamine (6-OHDA)-evoked neurotoxicity in neuronal differentiated SH-SY5Y cells by inhibiting necrotic and apoptotic processes. nih.gov The neuroprotective mechanisms mediated by MC may involve the inhibition of proteases such as caspase-3 and cathepsin D. nih.govmdpi.com MC was also reported to be protective in oxidative stress-induced hepatic damage in rats, similar to other hydroxycinnamic acids like caffeic acid, chlorogenic acid, and ferulic acid. scite.ai
Comparison with Other Antioxidants (e.g., DPPH radical scavenging)
This compound exhibits antioxidant activity, which has been compared to other known antioxidants, including its parent compound, caffeic acid, and synthetic antioxidants like TBHQ. In cell-free assays using rat PC12 cells, MC showed free radical scavenging activities with an IC₅₀ of approximately 15 μM, comparable to caffeic acid and its other esters (ethyl, propyl, and butyl). nih.gov These activities were reported to be better than those of Trolox C or ferulic acid and its esters. nih.gov However, in these cell-free assays, only CA esters, including MC, demonstrated cytoprotective effects at concentrations of 5 and 25 μM. nih.gov
In DPPH radical scavenging assays, the antioxidant activity of MC has been evaluated in comparison to other compounds. One study found the DPPH radical scavenging activity of MC to be lower than caffeic acid and butylated caffeic acid, but near that of TBHQ and butylated this compound. csic.escsic.es The EC₅₀ values (mg/L) in a DPPH spectrophotometric assay showed the following order of activity: caffeic acid (0.973) < butylated caffeic acid (1.230) < this compound (2.365) < TBHQ (3.584) ≈ butylated this compound (3.591). csic.es The lower activity of MC in this specific assay compared to caffeic acid and butylated caffeic acid might be attributed to factors such as steric hindrance and fewer functional phenolic hydroxyl groups when compared at the same mass. csic.es
Another study investigating alkyl caffeates found that they generally had lower DPPH IC₅₀ values (14–23 µM) compared to caffeic acid, BHT, and Vitamin C (24–51 µM), indicating potent antioxidant activity. nih.gov The order of inhibition ratio for DPPH radical scavenging among several alkyl caffeates and comparative compounds showed MC positioned above caffeic acid, Vitamin C, and BHT. nih.gov
Table 1: DPPH Radical Scavenging Activity (EC₅₀ in mg/L)
| Compound | EC₅₀ (mg/L) |
| Caffeic acid | 0.973 |
| Butylated caffeic acid | 1.230 |
| This compound | 2.365 |
| TBHQ | 3.584 |
| Butylated this compound | 3.591 |
*Data derived from a DPPH spectrophotometric assay csic.es.
Table 2: DPPH Radical Scavenging Activity (IC₅₀ in µM)
| Compound | IC₅₀ (µM) |
| Propyl caffeate | 14.1 |
| Ethyl caffeate | 15.6 |
| This compound | 23 |
| Caffeic acid | 24 |
| Vitamin C | 33.3 |
| BHT | 51.2 |
*Data derived from a DPPH scavenging assay nih.gov.
Other Biological Activities
Beyond its antioxidant properties, this compound exhibits a range of other biological activities. nih.govmedchemexpress.comchemsrc.com
Anti-platelet Activity
This compound has been reported to possess anti-platelet activity. nih.govmedchemexpress.comchemsrc.comnih.govchemondis.com
Hepatoprotective Effects
This compound has shown hepatoprotective effects. nih.govscite.aivulcanchem.com Studies in rats treated with ethanol (B145695) demonstrated that this compound, along with caffeic acid and ascorbic acid, contributed to hepatoprotective action and reduced DNA damage, decreasing oxidative stress induced by ethanol metabolism. redalyc.orgresearchgate.net
Anti-senescence Properties
This compound has demonstrated anti-senescence properties. nih.govscite.aivulcanchem.com Research investigating the inhibition of senescence-associated secretory phenotype (SASP) formation by plant constituents identified this compound as a considerable inhibitor of IL-6 production, a representative SASP marker. nih.gov this compound was found to down-regulate various SASP factors, including IL-1α, IL-1β, IL-6, IL-8, GM-CSF, CXCL1, MCP-2, and MMP-3. nih.gov This inhibition of SASP mRNA expression levels was associated with the reduction of IκBζ expression and NF-κB p65 activation, without affecting senescence markers like p21 or pRb. nih.gov These findings suggest that this compound could be a specific inhibitor of SASP production, potentially effective in alleviating chronic low-grade inflammation related to age-related degenerative disorders. nih.gov
Antimalarial Activity (In Vitro and In Vivo)
This compound has been investigated for its antimalarial activity both in vitro and in vivo. Phenolic acid ester derivatives, including this compound, have shown better antiplasmodial activity compared to their corresponding phenolic acids in vitro. nih.govuliege.beresearchgate.netresearchgate.net Against the Plasmodium falciparum 3D7 chloroquine-sensitive strain, this compound exhibited an IC₅₀ around 20 µM. uliege.be
In vivo studies evaluating this compound against an artemisinin-resistant Plasmodium berghei strain in mice have also been conducted. nih.govuliege.beresearchgate.netresearchgate.netoup.com this compound showed dose-dependent antimalarial activity at doses of 25 mg/kg, 50 mg/kg, and 100 mg/kg. uliege.beoup.com While ethyl caffeate at 100 mg/kg showed a statistically significant growth inhibition of about 55%, this compound at 100 mg/kg demonstrated a growth inhibition of 20.2% in one study. uliege.beoup.com
Table 3: In Vivo Antimalarial Effect of this compound Against Plasmodium berghei (Artemisinin-Resistant Strain)
| Dose (mg/kg) | Parasitemia (%) | % Inhibition |
| Control | 57.9 | - |
| Artemisinin | 41.9 | 27.7 |
| This compound (25) | 52.3 | 9.8 |
| This compound (50) | 53.0 | 8.7 |
| This compound (100) | 43.2 | 20.2 |
*Data represents one replicate from a study oup.com.
Structure Activity Relationship Sar Studies of Methyl Caffeate and Its Derivatives
Influence of Alkyl Side Chain Length on Biological Activity
The length of the alkyl side chain in caffeate esters is a significant determinant of their biological activity, influencing properties such as lipophilicity, cell membrane permeability, and, consequently, their therapeutic effects. uc.pt Research systematically comparing methyl caffeate with other alkyl caffeates has demonstrated that variations in chain length can lead to marked differences in activity.
For instance, in studies evaluating the anti-inflammatory effects of caffeic acid analogues, the inhibitory activity on nitric oxide (NO) production in macrophages was found to be dependent on the length of the alkyl moiety. nih.gov A study comparing methyl, propyl, and octyl caffeates found that propyl caffeate exhibited a more pronounced growth-inhibition activity towards human cervix adenocarcinoma cells (HeLa) than its methyl and octyl counterparts. uc.pt This suggests that an optimal chain length exists for certain biological activities, as excessively long chains may hinder interaction with the target site. uc.pthumanjournals.com
Conversely, some studies on antifungal activity showed a decrease in effect with longer alkyl chains. This compound was the most bioactive against several Candida species, while butyl caffeate was inactive. humanjournals.com This reduction in activity is potentially due to steric hindrance or an excessive increase in lipophilicity caused by the bulkier alkyl groups. humanjournals.com
The antioxidant activity of alkyl caffeates also shows a dependency on the chain length. A study on various alkyl caffeates found that those with shorter chains (n<5) demonstrated better oxidative stability. nih.gov This "cut-off effect" suggests that while initial increases in alkyl chain length can enhance activity by improving lipid solubility, further elongation can lead to a decrease in efficacy. researchgate.net
| Compound | Alkyl Chain | Observed Activity | Reference |
|---|---|---|---|
| This compound | -CH₃ | Most bioactive against Candida species. Good antioxidant and anticancer activity. | humanjournals.comnih.gov |
| Propyl Caffeate | -C₃H₇ | More pronounced growth-inhibition of HeLa cells compared to methyl and octyl esters. | uc.pt |
| Octyl Caffeate | -C₈H₁₇ | Less growth-inhibition of HeLa cells compared to propyl ester. | uc.pt |
| Undecyl Caffeate | -C₁₁H₂₃ | Most potent inhibitor of nitric oxide (NO) production. | nih.gov |
| Butyl Caffeate | -C₄H₉ | Inactive against Candida species. | humanjournals.com |
Comparison with Caffeic Acid and Other Caffeate Esters
Multiple studies have concluded that phenolic esters, including this compound, exhibit clearly higher growth inhibition and cytotoxic activity against cancer cells compared to their corresponding acids. uc.pt For example, a series of alkyl caffeates, including this compound, showed lower DPPH IC50 values (indicating higher antioxidant activity) compared to caffeic acid. nih.gov Similarly, in animal models of inflammation and pain, this compound showed more potent anti-inflammatory and antinociceptive effects than caffeic acid. nih.gov
When comparing this compound to other esters, the nature of the alcohol moiety is crucial. CAPE, for instance, often exhibits more potent cytotoxic effects against cancer cells than caffeic acid. nih.govnih.gov The phenethyl group in CAPE contributes significantly to its biological profile. However, the relative simplicity of this compound makes it an important reference compound. Studies have shown that while CAPE can be more potent, it is also unstable and can degrade into caffeic acid. nih.gov The inhibitory effect of various caffeic acid derivatives on NO production was found to be critically dependent on the connection between caffeic acid and the alkyl or phenethyl chain. nih.gov
| Compound | Structure | Key Activity Findings | Reference |
|---|---|---|---|
| Caffeic Acid | Carboxylic Acid | Lower cytotoxic and antioxidant activity compared to its esters. Lower lipophilicity limits some applications. | uc.ptnih.gov |
| This compound | Methyl Ester | More potent anti-inflammatory, antinociceptive, and cytotoxic effects than caffeic acid. Simplest caffeic acid ester. | nih.govnih.gov |
| Caffeic Acid Phenethyl Ester (CAPE) | Phenethyl Ester | Potent cytotoxic, anti-inflammatory, and antioxidant effects, often greater than caffeic acid. Can be unstable. | nih.govnih.govnih.gov |
Theoretical ab initio Methods in SAR Elucidation
To complement experimental findings, theoretical ab initio quantum mechanical methods are employed to gain deeper insights into the structural characteristics that underpin the biological activities of this compound and its derivatives. uc.ptresearchgate.net These computational approaches allow for the complete geometry optimization of the molecules, providing information on their distinct possible structures, relative stability, and various geometrical parameters. uc.pt
By calculating the Gibbs energy change, these methods can, for example, help predict which hydroxyl group on the caffeic acid structure is more acidic. This structural analysis is crucial for understanding the SAR, as it was found that structurally different esters yielded distinct results in cell viability and density assays. uc.pt
For instance, in a study comparing methyl, propyl, and octyl caffeates and gallates, ab initio methods were used to analyze the structures of these compounds. uc.ptnih.gov The theoretical calculations provided structural information that helped interpret the experimental results, where di- and trihydroxylated propyl esters showed more pronounced growth-inhibition activity than their methyl and octyl analogues. uc.pt These computational studies are invaluable for rationalizing the observed biological data and for guiding the design of new derivatives with potentially enhanced activity.
Molecular Mechanisms and Signaling Pathways
Investigation of Specific Protein and Gene Modulation
Studies have delved into how methyl caffeate modulates the expression and activity of specific proteins and genes involved in crucial cellular processes.
Regulation of IRS-2, PI3K, and Akt Signaling Pathways
This compound has been shown to enhance the phosphorylation of key proteins in the insulin (B600854) signaling pathway, including insulin receptor substrate-2 (IRS-2), phosphatidylinositol 3-kinase (PI3K), and Akt. This enhancement has been observed in studies investigating the compound's effects on glucose-stimulated insulin secretion in pancreatic β-cells. researchgate.netdntb.gov.uamdpi.comnih.gov The IRS-2/PI3K/Akt pathway plays a significant role in β-cell function and insulin secretion capacity. mdpi.com Activation of this pathway is important for regulating β-cell mass and function, as well as early-phase insulin secretion. mdpi.com
Effects on PDX-1 and PPAR-γ Protein Expression
Research indicates that this compound can enhance the expression of pancreatic and duodenal homeobox-1 (PDX-1) and peroxisome proliferator-activated receptor-γ (PPAR-γ) proteins. researchgate.netdntb.gov.uamdpi.comnih.gov PDX-1 is a crucial transcription factor for insulin gene expression and is involved in promoting β-cell proliferation and inhibiting apoptosis. mdpi.comnih.gov PPAR-γ activation has also been linked to improved pancreatic β-cell survival and function. nih.gov The upregulation of both PDX-1 and PPAR-γ by this compound may contribute to its effects on glucose-stimulated insulin secretion. mdpi.comnih.gov
Below is a table summarizing the observed effects of this compound on the expression/phosphorylation of proteins in the IRS-2, PI3K, Akt, PDX-1, and PPAR-γ pathways based on available research:
| Protein/Pathway | Effect of this compound Treatment | Cell Type/Model | Source |
| Phospho-IRS-2 (Ser731) | Increased expression/phosphorylation | INS-1 cells | researchgate.netdntb.gov.uamdpi.comnih.gov |
| IRS-2 | Increased expression | INS-1 cells | mdpi.com |
| Phospho-PI3K | Increased expression/phosphorylation | INS-1 cells | researchgate.netdntb.gov.uamdpi.comnih.gov |
| PI3K | Increased expression | INS-1 cells | mdpi.com |
| Phospho-Akt (Ser473) | Increased expression/phosphorylation | INS-1 cells | researchgate.netdntb.gov.uamdpi.comnih.gov |
| Akt | Increased expression | INS-1 cells | mdpi.com |
| PDX-1 | Enhanced/Increased expression | INS-1 cells | researchgate.netdntb.gov.uamdpi.comnih.gov |
| PPAR-γ | Enhanced/Increased expression | INS-1 cells | researchgate.netdntb.gov.uamdpi.comnih.gov |
Caspase-dependent and Caspase-independent Apoptotic Pathways
This compound has been shown to induce apoptosis in various cell lines. researchgate.netnih.govacgpubs.org Apoptosis can occur through both caspase-dependent and caspase-independent pathways. mdpi.commdpi.comnih.gov Research suggests that this compound can activate caspases, which are key executioners of apoptosis. researchgate.netnih.govacgpubs.org Specifically, studies have reported increased activity of caspase-3 and caspase-8 following this compound treatment. researchgate.netnih.govacgpubs.org The activation of caspase-3 via the caspase-8-dependent extrinsic pathway has been observed. acgpubs.org While some studies highlight caspase-dependent mechanisms, the potential involvement of caspase-independent pathways in this compound-induced cell death is also a consideration in the broader context of apoptosis research. mdpi.commdpi.comnih.gov
Modulation of Bcl-2, Bax, Bid, p53, PARP, and Cytochrome C
This compound influences the expression levels of several proteins belonging to the Bcl-2 family, which are critical regulators of apoptosis. Studies have shown that this compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic proteins Bax and Bid. researchgate.netnih.gov This shift in the balance between anti- and pro-apoptotic proteins favors the induction of apoptosis. nih.govencyclopedia.pub
Furthermore, this compound has been observed to increase the levels of p53, a tumor suppressor protein involved in cell cycle arrest and apoptosis. researchgate.netnih.gov Increased activity of poly (ADP-ribose) polymerase (PARP), a nuclear enzyme cleaved by caspases during apoptosis, has also been detected after this compound treatment. researchgate.netnih.gov The release of cytochrome c from mitochondria into the cytoplasm is a crucial event in the intrinsic apoptotic pathway, leading to the formation of the apoptosome and activation of caspases. researchgate.netnih.govmdpi.comnih.govencyclopedia.pub Research indicates that this compound induces apoptosis through cytochrome c release from mitochondria, subsequently activating caspases. researchgate.netnih.gov
Here is a table summarizing the modulation of key apoptotic proteins by this compound:
| Protein | Effect of this compound Treatment | Cell Type/Model | Source |
| Bcl-2 | Downregulated | MCF-7 cells | researchgate.netnih.gov |
| Bax | Upregulated | MCF-7 cells | researchgate.netnih.gov |
| Bid | Upregulated | MCF-7 cells | researchgate.netnih.gov |
| p53 | Increased levels | MCF-7 cells | researchgate.netnih.gov |
| PARP | Increased activity | MCF-7 cells | researchgate.netnih.gov |
| Cytochrome C | Release from mitochondria | MCF-7 cells | researchgate.netnih.gov |
Inhibition of Nitric Oxide Synthase (iNOS) Expression
This compound has demonstrated inhibitory effects on the expression of inducible nitric oxide synthase (iNOS). tandfonline.comnih.gov iNOS is an enzyme that produces nitric oxide (NO), a molecule involved in inflammatory responses. nih.govtandfonline.com Inhibition of iNOS expression by this compound may contribute to its potential anti-inflammatory properties. tandfonline.comnih.govaging-us.com Studies have shown that this compound can inhibit nitrite (B80452) accumulation, which is an indicator of NO production, and decrease iNOS expression in stimulated macrophages. tandfonline.comnih.gov
Molecular Docking Studies
Molecular docking studies have been employed to investigate the potential binding interactions between this compound and target proteins, providing insights into its molecular mechanisms of action. These studies predict how a small molecule like this compound fits into the active site or other binding regions of a protein.
Molecular docking studies have shown that this compound can bind stably to the active sites of several proteins involved in apoptosis, including PARP1 and BCL-2. researchgate.netnih.gov Docking simulations have also explored the binding of this compound to enzymes like 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), suggesting it binds to an allosteric site with low binding energy and acts as a noncompetitive inhibitor. acs.org Furthermore, molecular docking has been used to study the interaction of this compound with ferulic acid esterases, revealing that it can adopt both catalytic and non-catalytic conformations when binding to the enzyme. diva-portal.org These studies help to understand the potential targets of this compound and the nature of its interactions at the molecular level.
Interaction with Bacterial Cell Walls and Pathogenicity Genes
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains, potentially through interactions with bacterial cell structures, including the cell wall nih.govresearchgate.netresearchgate.net. Phenolic compounds, such as this compound, are known for their antimicrobial properties, which may stem from their ability to complex with the bacterial cell wall to inhibit microbial growth nih.govresearchgate.net. Studies on propolis extracts, which contain phenolic compounds like caffeic acid derivatives, suggest that their antimicrobial action can involve binding to cell wall proteins, leading to adsorption or damage to the bacterial envelope scielo.br. This damage can manifest as rupture and lysis of bacterial cells, causing changes in morphology, membrane imbalances, and leakage of internal contents scielo.br.
Beyond direct interaction with the cell wall, this compound, particularly when delivered via nanoparticles, has been shown to influence bacterial pathogenicity by downregulating the expression of virulence-related genes in plant pathogenic bacteria like Ralstonia solanacearum rsc.orgdntb.gov.uaresearchgate.netrsc.orgnih.gov. A study utilizing poly(lactic-co-glycolic acid) nanoparticles containing this compound and caffeic acid phenethyl ester (CAPE) observed a significant downregulation of several pathogenicity-related genes in R. solanacearum rsc.orgrsc.orgnih.gov. These genes include phcA, phcB, pehC, egl, pilT, and polA rsc.orgrsc.org.
Specifically, the expression levels of these genes were downregulated to varying degrees when exposed to the nanoparticles containing this compound and CAPE rsc.orgrsc.org. For instance, phcA, an important regulatory factor in the phenotype transformation system, was inhibited, and the expression of phytotoxic factors like EGL and EPS was downregulated rsc.org. The observed downregulation rates for these genes were substantial, indicating a significant impact on the bacteria's ability to cause disease rsc.orgrsc.org.
The following table summarizes the observed downregulation of pathogenicity-related genes in Ralstonia solanacearum treated with nanoparticles containing this compound and CAPE:
| Pathogenicity Gene | Downregulation Factor (relative to drug-treated group) |
| phcA | 1/2 rsc.orgrsc.org |
| phcB | 1/42 rsc.orgrsc.org |
| pehC | 1/13 rsc.orgrsc.org |
| egl | 1/6 rsc.orgrsc.org |
| pilT | 1/2 rsc.orgrsc.org |
| polA | 1/8 rsc.orgrsc.org |
This downregulation of virulence factors suggests that this compound, particularly in a delivery system like nanoparticles, can interfere with the genetic mechanisms that govern bacterial pathogenicity rsc.orgresearchgate.netrsc.org. This multi-target mechanism, affecting both cell structures and gene expression, may contribute to reducing bacterial resistance rsc.orgmdpi.com.
While this compound has demonstrated moderate antimicrobial activity against certain bacteria, including Proteus vulgaris and Klebsiella pneumoniae, and prominent antimycobacterial activity against Mycobacterium tuberculosis, the precise mechanisms underlying its interaction with bacterial cell walls and its influence on pathogenicity genes warrant further detailed investigation nih.govresearchgate.netresearchgate.net. The ability of phenolic compounds to disrupt bacterial cell membranes is a known factor in their antibacterial activity researchgate.netresearchgate.net.
Preclinical Research Models and Methodologies
In Vitro Cell Culture Models
In vitro studies provide controlled environments to examine the direct effects of methyl caffeate on specific cell types involved in various physiological and pathological processes.
Human Neuroblastoma SH-SY5Y Cells
Human neuroblastoma SH-SY5Y cells are a widely used model in neuroscience research, particularly for studying neurodegenerative conditions, neurotoxicity, and neuroprotection. rjptonline.org Studies have investigated the protective effects of this compound against induced cell damage in both undifferentiated and differentiated SH-SY5Y cells. nih.govmdpi.com
This compound at micromolar concentrations has been shown to attenuate neuronal cell damage induced by hydrogen peroxide (H₂O₂), a common inducer of oxidative stress. nih.govdntb.gov.uascite.ai This protective effect was observed in both undifferentiated and neuronal differentiated SH-SY5Y cells. nih.govdntb.gov.ua The mechanism of protection against H₂O₂-induced damage was associated with the inhibition of both caspase-3 and cathepsin D. nih.govdntb.gov.uascite.ai However, this effect did not appear to involve the PI3-K/Akt signaling pathway. nih.govdntb.gov.uascite.ai
This compound demonstrated neuroprotective effects when administered before or concurrently with the damaging agent (H₂O₂), but was less effective when given after the induction of cell damage. nih.govdntb.gov.uascite.ai Furthermore, this compound showed protective effects against 6-hydroxydopamine (6-OHDA)-evoked neurotoxicity in differentiated SH-SY5Y cells, suggesting potential relevance to dopaminergic neurodegeneration by inhibiting necrotic and apoptotic processes. nih.govdntb.gov.ua
Conversely, this compound was found to be ineffective in protecting against neuronal cell damage induced by excitotoxic factors like glutamate (B1630785) or oxygen-glucose deprivation. nih.govdntb.gov.ua At higher concentrations (above 50 µM), this compound induced cell death in undifferentiated neuroblastoma cells and increased the damaging effects when combined with doxorubicin, a chemotherapeutic agent. nih.govmdpi.comdntb.gov.ua
Mouse Primary Neuronal Cell Cultures
Mouse primary neuronal cell cultures are another valuable in vitro model for studying the effects of compounds on neuronal survival and function, offering insights into mechanisms that may not be fully replicated in immortalized cell lines. This compound has been evaluated for its neuroprotective properties in mouse primary cortical neuronal cell cultures. nih.govdntb.gov.uaresearchgate.net
Similar to the findings in SH-SY5Y cells, this compound at micromolar concentrations attenuated neuronal cell damage induced by hydrogen peroxide in mouse primary cortical neurons. nih.govdntb.gov.uascite.airesearchgate.net This protective effect was associated with the attenuation of reactive oxygen species levels and an increase in mitochondrial membrane potential. researchgate.net However, unlike in SH-SY5Y cells, the neuroprotective effects in primary neurons were not associated with a reduction in caspase-3 activity; in fact, a moderate increase in caspase-3 activity was unexpectedly observed in one study. researchgate.netmdpi.com this compound did not show protection against glutamate or oxygen-glucose deprivation-evoked neuronal cell damage in primary cultures. nih.govresearchgate.net
RAW 264.7 Macrophages
RAW 264.7 macrophages are a murine cell line commonly used to study inflammatory responses and the effects of compounds on macrophage activation and cytokine production. This compound has been investigated for its potential immunosuppressive and anti-inflammatory effects in this model. jst-haui.vnpsu.edu
Studies have shown that this compound can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. psu.edu Inhibition of IL-2 cytokine secretion in RAW 264.7 cells treated with this compound at a concentration of 100 µg/mL has also been reported, suggesting a potential immunosuppressive capacity in vitro. jst-haui.vn At lower concentrations (20.0, 4.0, and 0.8 µg/mL), this compound also exhibited inhibitory effects on IL-2 production, although at a weaker and non-significant level. jst-haui.vn this compound at concentrations up to 100 µg/mL did not cause significant cell death in RAW 264.7 cells. jst-haui.vn
INS-1 Rat Pancreatic β-cells
INS-1 rat pancreatic β-cells are a widely used cell line for studying insulin (B600854) secretion and β-cell function, providing a model for investigating potential antidiabetic effects of compounds. This compound has been examined for its effects on glucose-stimulated insulin secretion (GSIS) in INS-1 cells. nih.govnih.govdntb.gov.ua
This compound has been shown to enhance glucose-stimulated insulin secretion in INS-1 rat pancreatic β-cells without inducing cytotoxicity. nih.govnih.govdntb.gov.ua This effect was found to be similar to that of gliclazide, an antidiabetic sulfonylurea drug. nih.govnih.govdntb.gov.ua Mechanistically, this compound enhanced the expression levels of proteins related to pancreatic β-cell metabolism and function. nih.govnih.govresearchgate.net Western blot analysis indicated that this compound increased the protein expression of peroxisome proliferator-activated receptor-γ (PPARγ) and pancreatic and duodenal homeobox-1 (PDX-1). nih.govnih.govresearchgate.net It also enhanced the phosphorylation of insulin receptor substrate-2 (IRS-2), phosphatidylinositol 3-kinase (PI3K), and Akt, signaling proteins that influence β-cell function and insulin secretion. nih.govnih.govresearchgate.net
In Vivo Animal Models
In vivo studies using animal models are crucial for evaluating the systemic effects and potential therapeutic efficacy of compounds in a living organism.
Streptozotocin-induced Diabetic Rats
Streptozotocin (STZ)-induced diabetic rats are a common animal model used to study diabetes mellitus and evaluate the efficacy of potential antidiabetic agents. Streptozotocin damages pancreatic beta cells, leading to insulin deficiency and hyperglycemia. This compound has been investigated for its antihyperglycemic and antidiabetic effects in this model. nih.govamazonaws.comcaymanchem.comresearchgate.netdntb.gov.uaresearchgate.net
Oral administration of this compound (at doses of 10, 20, and 40 mg/kg) for 28 days in STZ-induced diabetic rats resulted in a significant reduction in blood glucose levels. nih.govresearchgate.net this compound at 40 mg/kg significantly prevented the increase in blood glucose after glucose administration compared to the hyperglycemic control group. nih.govresearchgate.net Treatment with this compound also led to an increase in body weight in diabetic rats. nih.govresearchgate.net
Biochemical parameters in this compound-treated diabetic rats were found to be near normal levels. nih.govresearchgate.net Histological observations revealed regeneration of β-cells in the pancreas of this compound-treated diabetic rats. nih.govcaymanchem.comresearchgate.netresearchgate.net Furthermore, this compound treatment resulted in the upregulation of GLUT4 expression in skeletal muscles, a key glucose transporter involved in glucose uptake by peripheral tissues. nih.govamazonaws.comcaymanchem.comresearchgate.netresearchgate.net These findings suggest that this compound possesses hypoglycemic effects and could be a potential oral antidiabetic agent. nih.govresearchgate.net
Data Table: Effects of this compound in Preclinical Models
| Model | Key Findings |
| In Vitro | |
| Human Neuroblastoma SH-SY5Y Cells | Attenuated H₂O₂-induced damage (undifferentiated and differentiated). nih.govdntb.gov.uascite.ai Inhibited caspase-3 and cathepsin D. nih.govdntb.gov.uascite.ai Protective against 6-OHDA toxicity. nih.govdntb.gov.ua Ineffective against glutamate/OGD. nih.govdntb.gov.ua Cytotoxic at high concentrations. nih.govmdpi.comdntb.gov.ua |
| Mouse Primary Neuronal Cell Cultures | Attenuated H₂O₂-induced damage. nih.govdntb.gov.uascite.airesearchgate.net Attenuated ROS, increased mitochondrial membrane potential. researchgate.net Ineffective against glutamate/OGD. nih.govresearchgate.net |
| RAW 264.7 Macrophages | Inhibited NO production (LPS-induced). psu.edu Inhibited IL-2 secretion. jst-haui.vn Low cytotoxicity. jst-haui.vn |
| INS-1 Rat Pancreatic β-cells | Enhanced glucose-stimulated insulin secretion. nih.govnih.govdntb.gov.ua Upregulated PPARγ, PDX-1. nih.govnih.govresearchgate.net Enhanced phosphorylation of IRS-2, PI3K, Akt. nih.govnih.govresearchgate.net Non-cytotoxic. nih.govnih.govdntb.gov.ua |
| In Vivo | |
| Streptozotocin-induced Diabetic Rats | Reduced blood glucose levels. nih.govresearchgate.net Increased body weight. nih.govresearchgate.net Normalized biochemical parameters. nih.govresearchgate.net Regenerated pancreatic β-cells. nih.govcaymanchem.comresearchgate.netresearchgate.net Upregulated GLUT4. nih.govamazonaws.comcaymanchem.comresearchgate.netresearchgate.net |
Rat Models of Edema and Pain
Studies have investigated the anti-inflammatory and antinociceptive properties of this compound in rat models of edema and pain. In the carrageenin-induced edema model in rats, this compound demonstrated potent anti-inflammatory effects nih.gov. Furthermore, it exhibited antinociceptive effects in mice using models such as the acetic acid-induced abdominal constriction test and the hot plate test nih.gov.
The anti-inflammatory action of this compound is associated with the inhibition of key mediators involved in the inflammatory response. Research indicates that this compound can inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govchemicalbook.comlookchem.comcaymanchem.com. Additionally, it has been shown to decrease the release of tumor necrosis factor-alpha (TNF-α) nih.govchemicalbook.comlookchem.comcaymanchem.com. Investigations into the mechanism of action in murine macrophage cell lines (RAW 264.7) stimulated with lipopolysaccharide (LPS) revealed that this compound is a potent inhibitor of NO and PGE2 production and significantly reduced TNF-α release nih.gov. This inhibition was consistent with dose-dependent inhibition of protein and mRNA expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.gov. This compound also inhibited LPS-induced nuclear factor-kappaB (NF-κB) activation, which was linked to the prevention of inhibitor kappaB degradation and consequently decreased nuclear levels of the p65 protein nih.gov. These findings suggest that the anti-inflammatory properties of this compound may stem from the down-regulation of NF-κB binding activity, leading to the inhibition of iNOS, COX-2, and TNF-α expression nih.gov.
Plasmodium berghei Infected Mice
The antimalarial potential of this compound has been evaluated in vivo using Plasmodium berghei infected mice, specifically against an artemisinin-resistant strain uliege.becore.ac.ukoup.comdntb.gov.uanih.gov. Studies employed the classical 5-day suppressive test to assess the compound's activity uliege.benih.gov.
In one study, this compound was evaluated at doses of 25 mg/kg, 50 mg/kg, and 100 mg/kg. The results indicated a dose-dependent antimalarial activity uliege.benih.gov. While ethyl caffeate at 100 mg/kg showed statistically significant activity with approximately 55% growth inhibition, this compound also demonstrated inhibitory effects uliege.benih.gov. Specific data on this compound's effect on parasitemia in Plasmodium berghei infected mice are presented in the table below. oup.com
| Group/Dose (mg/kg) | Parasitemia (%) - Trial 1 | % Inhibition - Trial 1 | Parasitemia (%) - Trial 2 | % Inhibition - Trial 2 |
|---|---|---|---|---|
| Control | 57.9 | - | 55.8 | - |
| Artemisinin | 41.9 | 27.7 | 49.8 | - |
| This compound / 25 | 52.3 | 9.8 | 51.6 | - |
| This compound / 50 | 53.0 | 8.7 | 49.2 | - |
| This compound / 100 | 43.2 | 20.2 | 42.8 | 23.3 |
Note: The control group parasitemia varied slightly between trials. Percentage inhibition is calculated relative to the respective control group.
Models of Hydrogen Peroxide-Induced Damage
This compound has demonstrated neuroprotective effects in models of hydrogen peroxide (H2O2)-induced cell damage nih.govnih.govscite.ai. These effects have been observed in human neuroblastoma SH-SY5Y cells and mouse primary neuronal cell cultures nih.govnih.govscite.ai.
Micromolar concentrations of this compound were found to attenuate neuronal cell damage induced by H2O2 in both undifferentiated and neuronal differentiated SH-SY5Y cells, as well as in primary cortical neurons nih.govnih.govscite.ai. This protective effect was linked to the inhibition of both caspase-3 and cathepsin D nih.govnih.govscite.ai. However, the neuroprotection did not involve the PI3-K/Akt pathway nih.govnih.govscite.ai. Studies also indicated that the timing of administration is crucial, as this compound was neuroprotective when given before and during the induction of cell damage by H2O2, but not when administered afterward nih.govnih.govscite.ai.
Further research using SH-SY5Y cells explored the impact of this compound pre-treatment on caspase-3 activity following H2O2 exposure. nih.gov
| This compound Concentration (µM) | H2O2 Concentration (mM) | Cell Type (SH-SY5Y) | Effect on Caspase-3 Activity (% of Vehicle Control) |
|---|---|---|---|
| 1 | 0.25 | Undifferentiated | Reduction observed nih.gov |
| 10 | 0.25 | Undifferentiated | Reduction observed nih.gov |
| 50 | 0.25 | Undifferentiated | Reduction observed nih.gov |
| 1 | 0.75 | Differentiated (RA) | Reduction observed nih.gov |
| 10 | 0.75 | Differentiated (RA) | Reduction observed nih.gov |
| 50 | 0.75 | Differentiated (RA) | Reduction observed nih.gov |
These findings highlight the potential of this compound in mitigating oxidative stress-induced neuronal damage through specific inhibitory mechanisms.
Future Directions and Translational Research
Exploration of Novel Therapeutic Formulations (e.g., Nanoparticles)
One significant area of future research involves developing novel formulations to improve the delivery and effectiveness of methyl caffeate. Nanoparticle-based delivery systems are being investigated as a promising approach to enhance the bioavailability and targeted delivery of therapeutic agents, particularly those with limited solubility or stability. frontiersin.orgnih.gov
Studies have explored the use of poly(lactic-co-glycolic acid) (PLGA) nanoparticles for encapsulating this compound, sometimes in combination with other compounds like caffeic acid phenethyl ester (CAPE). nih.govresearchgate.netrsc.org These nanoparticles have demonstrated sustained-release properties and enhanced activity, such as antibacterial effects against plant pathogens like Ralstonia solanacearum. nih.govresearchgate.netrsc.org The nanoparticles were observed to disrupt the bacterial cytomembrane and downregulate pathogenicity-related genes. nih.govrsc.org
While research on this compound specifically in nanoparticle formulations is still emerging, the success seen with related compounds like CAPE in nanoparticle delivery systems for improved bioavailability and targeted cytotoxicity in cancer cells suggests a strong potential for similar applications with this compound. frontiersin.orgnih.gov
Data on the release profile of nanoparticles loaded with this compound and CAPE has been investigated at different pH levels, indicating the potential for controlled release in various biological environments. nih.govresearchgate.net
Further Elucidation of Molecular Pathways and Target Identification
Understanding the precise molecular pathways and identifying specific biological targets of this compound is crucial for its development as a therapeutic agent. Research has begun to shed light on some of these mechanisms.
This compound has been shown to exert neuroprotective effects, and studies are investigating the involvement of pathways such as the inhibition of caspase 3 and cathepsin D. mdpi.comnih.gov Although one study did not find involvement of the PI3-K pathway in this compound-mediated neuroprotection in a specific cell damage model, previous docking studies have indicated PI3-K as a potential target for caffeate esters. nih.gov
In the context of its antidiabetic potential, this compound has been shown to enhance glucose-stimulated insulin (B600854) secretion. mdpi.comdntb.gov.ua Mechanistic studies using Western blot analysis have indicated that this compound can enhance signaling proteins related to activated pancreatic and duodenal homeobox-1 (PDX-1) and peroxisome proliferator-activated receptor-γ (PPAR-γ), as well as the phosphorylation of insulin receptor substrate-2 (IRS-2), phosphatidylinositol 3-kinase (PI3K), and Akt, all of which influence β-cell function and insulin secretion. mdpi.comdntb.gov.ua
Furthermore, this compound has been identified as a potential anticancer agent by targeting 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), an enzyme involved in serine synthesis that is associated with various cancers. acs.org Studies have shown that this compound can effectively inhibit PHGDH and bind directly to the enzyme, acting as a noncompetitive inhibitor. acs.org Molecular docking studies suggest that this compound coordinates in an allosteric site of PHGDH. acs.org
Research also indicates that this compound can inhibit nitric oxide (NO) production, suggesting potential anti-inflammatory mechanisms. caymanchem.comvast.gov.vn
Development of this compound as a Lead Compound for Drug Discovery
The diverse biological activities demonstrated by this compound position it as a promising lead compound for the discovery and development of new drugs. dntb.gov.uatcichemicals.comchemrxiv.org Its core structure, a methyl ester of caffeic acid, a hydroxycinnamic acid, serves as a scaffold for the synthesis of derivatives with potentially enhanced or more specific therapeutic properties. mdpi.comresearchgate.net
This compound is already utilized as a synthetic intermediate for producing other compounds with biological activity, such as caffeic acid phenethyl ester (CAPE) and propyl caffeate. nih.govrsc.orgrsc.org The synthesis of this compound from caffeic acid and methanol (B129727) using catalysts like cation-exchange resin has been explored to optimize its production for further modifications. researchgate.net
The "scavengome" concept, which explores the metabolites formed from antioxidants upon scavenging reactive oxygen or nitrogen species, highlights the potential for discovering novel bioactive compounds from the oxidative transformation of this compound. chemrxiv.orgmdpi.com Oxidized metabolites of this compound have shown significant bioactivity changes, including the formation of a dihydrobenzofuran lignan (B3055560) with potent antitumor activity. chemrxiv.orgmdpi.com
The reported activities of this compound, such as its anticancer effects by targeting PHGDH and its antimycobacterial activity, support its potential as a starting point for designing more potent and selective therapeutic agents. nih.govacs.org
Considerations for Enhanced Bioavailability and Metabolic Stability
Despite its promising bioactivities, the therapeutic application of this compound, like many phenolic compounds, can be limited by factors such as bioavailability and metabolic stability. nih.govmdpi.com Phenolic acids and their derivatives often have limited bioavailability in the body. nih.gov
Strategies to enhance the bioavailability and metabolic stability of this compound are critical for its successful translation into clinical use. Research into novel formulations, such as nanoparticles, directly addresses the issue of bioavailability by improving solubility and enabling targeted delivery, potentially leading to better therapeutic effects at lower doses. frontiersin.orgnih.govnih.govmdpi.com
Modifications to the chemical structure of caffeic acid derivatives have been explored to improve metabolic stability. For instance, the amide derivative of CAPE has shown improved metabolic stability compared to the ester form, although the catechol group can still be metabolically liable. researchgate.net While this research focuses on CAPE derivatives, it provides insights into potential strategies for modifying this compound to enhance its stability against enzymatic degradation.
Q & A
Q. What are the standard protocols for synthesizing and characterizing methyl caffeate in laboratory settings?
this compound synthesis typically involves esterification of caffeic acid with methanol under acidic catalysis. For characterization, researchers should use high-performance liquid chromatography (HPLC) to confirm purity and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify structural integrity. Mass spectrometry (MS) is essential for molecular weight confirmation. Experimental sections must detail reagent sources, reaction conditions, and purification steps to ensure reproducibility .
Q. Which enzymatic assays are recommended for evaluating this compound’s substrate specificity?
Feruloyl esterase (FAE) and tannase activity assays are commonly used. Substrate specificity can be assessed by measuring enzyme kinetics (e.g., Vmax and Km) using UV-Vis spectrophotometry to track hydrolysis products. For example, fungal tannases like AoTan1 exhibit high activity (964 U/μM) on this compound compared to benchmark FAEs like AnFae1, which show negligible activity. Activity comparisons should include equimolar enzyme dosages and standardized buffers (e.g., pH 5.0, 30°C) .
Q. How should researchers design bioactivity studies to assess this compound’s antioxidant properties?
Use in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and FRAP (ferric reducing antioxidant power). Include positive controls (e.g., ascorbic acid) and report IC50 values. For cellular assays, validate cytotoxicity thresholds using MTT or resazurin assays before testing antioxidant effects in relevant cell lines (e.g., HepG2 for liver toxicity models) .
Advanced Research Questions
Q. How can conflicting data on enzyme-substrate interactions with this compound be resolved?
Contradictions, such as fungal tannases (AoTan1, AoTan3) showing higher activity on this compound than FAEs, may arise from structural differences in enzyme active sites. Molecular docking simulations and site-directed mutagenesis can identify critical residues (e.g., hydrophobic pockets accommodating the methyl group). Cross-validate findings with kinetic data and substrate analogs (e.g., methyl ferulate vs. arabinosyl-caffeate) .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound bioactivity studies?
Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50/IC50. For multi-group comparisons, apply one-way ANOVA followed by post-hoc tests (e.g., Tukey’s HSD) to assess significance (p < 0.05). Report confidence intervals and effect sizes to contextualize biological relevance .
Q. How can researchers address reproducibility challenges in this compound studies?
Adhere to FAIR data principles: document raw data (e.g., NMR spectra, HPLC chromatograms) in repositories like Zenodo, and provide step-by-step protocols in supplementary materials. Use internal controls (e.g., commercial caffeic acid) and validate assays across independent replicates. Transparent reporting of negative results is critical .
Methodological Recommendations
- Experimental Design : Include triplicate measurements and negative controls to minimize batch variability .
- Data Reporting : Follow journal guidelines (e.g., Medicinal Chemistry Research) for spectral data, statistical thresholds, and compound characterization .
- Conflict Resolution : Use multi-omics approaches (e.g., transcriptomics/proteomics) to contextualize this compound’s bioactivity mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
